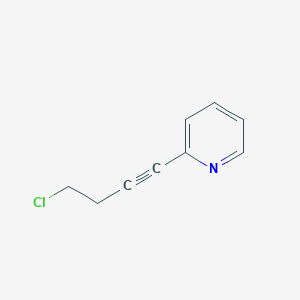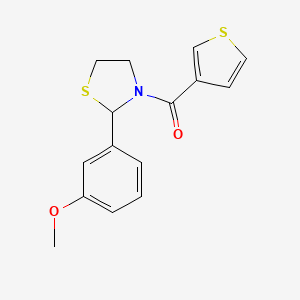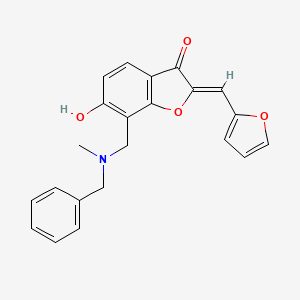![molecular formula C20H12Cl2N4O2S2 B2684572 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 393838-67-0](/img/structure/B2684572.png)
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Triflumuron’s synthesis involves the chlorination of a benzoylurea derivative. The specific synthetic pathway may vary depending on the manufacturer, but it typically includes reactions to introduce chlorine atoms and thiazole rings. Further details can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of triflumuron is C₁₅H₁₀ClF₃N₂O₃ . Its structural formula consists of a benzamide core with two thiazole rings and a chlorobenzoyl group. The trifluoromethoxy substituent enhances its insecticidal activity .
Chemical Reactions Analysis
Triflumuron’s chemical reactivity primarily involves its carbonyl group, which can participate in nucleophilic reactions. It may undergo hydrolysis, oxidation, or other transformations under specific conditions. Detailed studies are available in scientific literature .
Physical And Chemical Properties Analysis
- Toxicity : Triflumuron is moderately toxic to humans and animals. Proper handling and protective measures are essential during its use .
Aplicaciones Científicas De Investigación
Kinase Inhibitor Development
Compounds similar to 3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors show promise in cancer treatment, particularly for lung and colon carcinoma, due to their competitive inhibition with ATP and favorable pharmacokinetics (Borzilleri et al., 2006).
Anticancer Agent Synthesis
Derivatives of similar compounds have been synthesized and evaluated as anticancer agents. For instance, certain indapamide derivatives demonstrated significant proapoptotic activity in melanoma cell lines, highlighting their potential as effective anticancer agents (Yılmaz et al., 2015).
Anti-Inflammatory Drug Development
Another application in pharmaceutical research involves the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, structurally related to the target compound, have shown anti-inflammatory activity, suggesting their potential use as NSAIDs (Lynch et al., 2006).
Antimicrobial Research
Research into antimicrobial agents has also been conducted using similar compounds. Novel 2-substituted-1Hbenzimidazole derivatives have been evaluated for their in vitro antimicrobial activity, showing potential as new antimicrobial agents (Abdellatif et al., 2013).
Antifungal Agent Development
In the field of antifungal research, derivatives of this compound have been synthesized and evaluated for their antifungal activity, contributing to the development of potential antifungal agents (Narayana et al., 2004).
Antiallergy Agent Synthesis
N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the target compound, have been synthesized and tested for antiallergy activity. These compounds have shown significant potency, potentially serving as effective antiallergy agents (Hargrave et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2S2/c21-13-5-1-3-11(7-13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-4-2-6-14(22)8-12/h1-10H,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYQBOYXXVHYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2684493.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2684495.png)

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)